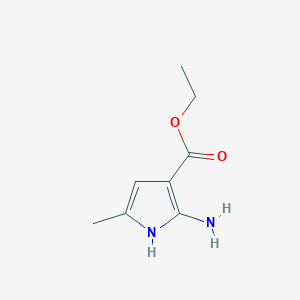

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBCXZWPAGUJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556510 | |

| Record name | Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108290-85-3 | |

| Record name | Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this guide focuses on the Hantzsch pyrrole synthesis, a classic and efficient method for the construction of substituted pyrroles. Alternative synthetic strategies will also be briefly discussed.

Core Synthesis Pathway: The Hantzsch Pyrrole Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Hantzsch pyrrole synthesis. This one-pot reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an α-haloketone (chloroacetone), and ammonia.[1][2][3] The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product.

A general mechanism for the Hantzsch pyrrole synthesis starts with the reaction of the amine (in this case, ammonia) with the β-ketoester to form an enamine intermediate. This enamine then attacks the carbonyl carbon of the α-haloketone. Following a loss of water, an imine is formed, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. The final step involves the elimination of a hydrogen atom to form the aromatic pyrrole ring.[1]

Caption: Hantzsch synthesis pathway for the target compound.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Hantzsch pyrrole synthesis.

Materials:

-

Ethyl acetoacetate

-

Chloroacetone

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol

-

Sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

-

Addition of Ammonia: To the stirred solution, add a stoichiometric excess of aqueous ammonia (e.g., 2.0-3.0 equivalents).

-

Addition of α-Haloketone: Slowly add chloroacetone (1.0 equivalent) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

| Parameter | Value | Reference/Comment |

| Starting Materials | Ethyl acetoacetate, Chloroacetone, Ammonia | - |

| Solvent | Ethanol | A common solvent for this type of condensation. |

| Reaction Temperature | Reflux (approx. 78 °C) | Heating is typically required to drive the reaction to completion. |

| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by TLC. |

| Typical Yield | 60 - 80% | Yields can vary depending on the specific reaction conditions and purification. |

Alternative Synthesis Pathway: The Knorr Pyrrole Synthesis

An alternative route to substituted pyrroles is the Knorr pyrrole synthesis.[4][5] This method involves the condensation of an α-amino ketone with a β-ketoester. For the target molecule, this would likely involve the in-situ generation of an α-aminoketone from a starting material like ethyl 2-aminoacetoacetate, which would then react with another molecule of a β-ketoester.

The Knorr synthesis often requires the preparation of the α-aminoketone in situ due to its instability.[4][5] This is typically achieved by the reduction of an α-oximino ketone, which is formed by the nitrosation of a β-ketoester.

Caption: Knorr synthesis pathway for substituted pyrroles.

While a viable method for many pyrrole derivatives, the Hantzsch synthesis is generally more straightforward for the specific substitution pattern of this compound.

Conclusion

This guide has detailed the primary synthetic route to this compound via the Hantzsch pyrrole synthesis, providing a foundational experimental protocol and a summary of key reaction parameters. The Knorr pyrrole synthesis has been presented as a viable alternative. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient production and derivatization of this important heterocyclic scaffold. Further optimization of the presented protocols may be necessary to achieve desired yields and purity for specific applications.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Due to a scarcity of experimentally determined data in peer-reviewed literature, this document combines established molecular identifiers with computationally predicted values to offer a profile of this compound. Furthermore, it outlines general experimental protocols that can be adapted for the precise determination of its key physicochemical parameters.

Core Physicochemical Properties

This compound is a pyrrole derivative with potential applications in medicinal chemistry and drug discovery. A summary of its fundamental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 168.196 g/mol | [1][3] |

| CAS Number | 108290-85-3 | [1][2] |

| Melting Point | Not available | [1][4] |

| Boiling Point | Not available | [1][4] |

| Solubility | Not available | |

| pKa (Predicted) | 16.66 ± 0.50 | [5] |

| logP (Predicted) | Not available |

Note: The pKa value is a predicted value for a structurally similar compound, 1H-Pyrrole-2-carboxylic acid, 3-aMino-5-Methyl-, ethyl ester, and should be considered an estimation.[5]

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited, the following established methodologies can be employed for its characterization.

Synthesis of Pyrrole Derivatives

A general approach to the synthesis of substituted pyrroles can be adapted for producing this compound. One common method involves the reaction of a β-ketoester with an α-amino ketone in the presence of a catalyst. For instance, a related compound, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, was synthesized by refluxing its γ-lactam precursor with ethanolamine and formic acid in ethanol.[6][7] The crude product was then purified using column chromatography.

Diagram: General Synthesis Workflow

A generalized workflow for the synthesis and purification of pyrrole derivatives.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A common and effective method for its determination is using a melting point apparatus.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8][9][10] A narrow melting range typically indicates a high degree of purity.

Diagram: Melting Point Determination Workflow

A flowchart illustrating the key steps in determining the melting point of a solid compound.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a widely accepted technique for its experimental determination.

Protocol:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][12]

Diagram: Shake-Flask Method for logP Determination

A procedural diagram for determining the octanol-water partition coefficient using the shake-flask method.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathways or detailing its biological activities. However, the pyrrole scaffold is a common motif in biologically active molecules and is found in numerous compounds with a wide range of therapeutic applications.[13] For instance, a different pyrrole derivative has been studied for its role as an inhibitor of AP-1 and NF-kappa B mediated gene expression, highlighting the potential for compounds with this core structure to exhibit significant biological effects.[14] Further research and screening are necessary to elucidate the specific biological profile of this compound.

Conclusion

This guide consolidates the currently available physicochemical information for this compound. While experimental data is sparse, the provided molecular identifiers and predicted values offer a foundational understanding of this compound. The outlined experimental protocols serve as a practical guide for researchers aiming to perform a comprehensive characterization. The absence of data on its biological activity underscores the opportunity for further investigation into the potential therapeutic applications of this and related pyrrole derivatives.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound 97% | CAS: 108290-85-3 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. acdlabs.com [acdlabs.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. researchgate.net [researchgate.net]

- 14. QSAR study of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl) pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappa B mediated gene expression based on support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate: A Technical Guide

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data (NMR, IR, MS) for ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate (CAS Number: 108290-85-3) is limited. This guide provides an overview of expected spectroscopic characteristics based on data from structurally related compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also presented.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the pyrrole ring starts from the heteroatom (NH) and proceeds towards the ester group.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

While specific data for the target molecule is unavailable, the following tables summarize expected and observed data for structurally related aminopyrrole derivatives. These values serve as an estimation for researchers undertaking the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 8.0 - 9.0 | br s | 1H | NH (pyrrole) | Chemical shift is highly dependent on solvent and concentration. |

| ~ 5.5 - 6.5 | s | 1H | H-4 | The single pyrrole proton. |

| ~ 4.5 - 5.5 | br s | 2H | NH₂ | Chemical shift can vary and may exchange with D₂O. |

| ~ 4.2 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons. |

| ~ 2.2 | s | 3H | C₅-CH₃ | Methyl group on the pyrrole ring. |

| ~ 1.3 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 165 | C=O | Ester carbonyl carbon. |

| ~ 145 | C-2 | Carbon bearing the amino group. |

| ~ 125 | C-5 | Carbon bearing the methyl group. |

| ~ 110 | C-4 | Pyrrole ring methine carbon. |

| ~ 100 | C-3 | Carbon bearing the ester group. |

| ~ 60 | -OCH₂CH₃ | Ethyl ester methylene carbon. |

| ~ 15 | -OCH₂CH₃ | Ethyl ester methyl carbon. |

| ~ 12 | C₅-CH₃ | Methyl group carbon. |

Note: The predicted values are based on general chemical shift ranges for substituted pyrroles.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (NH₂ and NH) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1680 - 1660 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Medium | N-H bend (NH₂) |

| 1550 - 1450 | Medium | C=C stretch (pyrrole ring) |

| 1250 - 1150 | Strong | C-O stretch (ester) |

Note: For comparison, a related compound, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, shows characteristic IR peaks at 3478 (NH), 1692 (C=O), 1621 (C=C), and 1242 (C-N) cm⁻¹[1].

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Technique | Expected m/z | Ion |

| ESI-MS (+) | 169.0977 | [M+H]⁺ |

| 191.0796 | [M+Na]⁺ | |

| 207.0535 | [M+K]⁺ |

Note: The molecular formula is C₈H₁₂N₂O₂ with a molecular weight of 168.19 g/mol . The expected m/z values are for the exact mass.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] The solution should be homogenous and free of particulate matter.

-

Transfer : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[2]

-

Instrumentation : Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the spectrum.[2]

-

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film or KBr pellet method.

-

Sample Preparation (Thin Film) : Dissolve a small amount of the solid (a few mg) in a volatile solvent like dichloromethane or acetone.[4] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

Sample Preparation (KBr Pellet) : Grind 1-2 mg of the sample with about 100 mg of dry KBr powder using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

-

Analysis : Place the prepared sample (salt plate or KBr pellet) in the sample holder of the FT-IR spectrometer.

-

Data Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or the pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for polar, non-volatile organic molecules.

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Infusion : The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization : In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).

-

Analysis : The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.[5]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: General workflow for compound synthesis and spectroscopic characterization.

References

The Diverse Biological Landscape of Substituted Pyrrole Carboxylates: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] The incorporation of a carboxylate group and further substitution on the pyrrole ring gives rise to a vast chemical space of substituted pyrrole carboxylates, compounds that have demonstrated a remarkable breadth of pharmacological effects. This technical guide provides an in-depth exploration of the potential biological activities of this compound class, offering researchers, scientists, and drug development professionals a comprehensive resource to support future discovery and development efforts. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Anti-inflammatory Activity

Substituted pyrrole carboxylates have been investigated for their potential to modulate inflammatory pathways, with several studies demonstrating their efficacy in various preclinical models. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade and stabilize cellular membranes.[4][5]

A study on a series of eight substituted pyrrole carboxylic acids revealed their ability to inhibit carrageenan-induced edema in rats, a common model for acute inflammation.[4][5] The anti-inflammatory activity, measured as the percentage of protection against edema, ranged from 11% to 42% at a dose of 100 mg/kg i.p., with indomethacin (10 mg/kg i.p.) showing 45% protection as a reference.[4][5] Notably, 2-pyrrole carboxylic acid exhibited the highest activity at 42%.[5]

These compounds also demonstrated significant in vitro antiproteolytic activity by inhibiting trypsin-induced hydrolysis of bovine serum albumin.[4][5] The inhibition of trypsin activity at a concentration of 1 mM ranged from 42% to 90%, comparable to the 95% inhibition by indomethacin at the same concentration.[4][5] Furthermore, their membrane-stabilizing properties were evidenced by their ability to protect against heat-induced hemolysis of dog erythrocytes, with I50 values ranging from 0.29 to 6.0 mM.[4] A correlation between anti-inflammatory activity, antiproteolytic effects, and membrane stabilization was observed for substituted pyrrole-3-carboxylic acids.[4][5]

More targeted approaches have focused on the inhibition of cyclooxygenase (COX) enzymes, key players in prostaglandin synthesis. Pyrrole-based NSAIDs like tolmetin and ketorolac are known to inhibit COX-1 and COX-2.[6] Recent research has employed field-based quantitative structure–activity relationship (FB-QSAR) approaches to design novel N-pyrrole carboxylic acid derivatives as potent COX-1 and COX-2 inhibitors.[6] These studies have identified compounds with high potency and selectivity for either COX-1 or COX-2, highlighting the potential for developing safer anti-inflammatory agents with reduced gastrointestinal side effects.[6]

Additionally, some pyrrole-2-carboxaldehyde derivatives have been shown to suppress the production of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting the phosphorylation of p38 and p65, without affecting the ERK1/2 and JNK pathways.[7]

Quantitative Data: Anti-inflammatory and Related Activities

| Compound Class | Assay | Endpoint | Result | Reference Compound | Reference Result |

| Substituted Pyrrole Carboxylic Acids | Carrageenan-induced rat paw edema | % Protection (100 mg/kg i.p.) | 11 - 42% | Indomethacin | 45% (10 mg/kg i.p.) |

| Substituted Pyrrole Carboxylic Acids | Trypsin-induced BSA hydrolysis | % Inhibition (1 mM) | 42 - 90% | Indomethacin | 95% (1 mM) |

| Substituted Pyrrole Carboxylic Acids | Heat-induced erythrocyte hemolysis | I50 | 0.29 - 6.0 mM | Indomethacin | 0.02 mM |

| N-pyrrole carboxylic acid derivatives | COX-1/COX-2 Inhibition | IC50 | Varies (potent inhibitors identified) | - | - |

| Pyrrole-2-carboxaldehyde derivatives | LPS-induced cytokine production | Cytokine suppression | Suppressed IL-1β and IL-6 | - | - |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay:

-

Animal Model: Male rats are used for the experiment.

-

Compound Administration: Test compounds (e.g., 100 mg/kg) or a reference drug (e.g., indomethacin, 10 mg/kg) are administered intraperitoneally (i.p.).

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 3 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro Trypsin Inhibition Assay:

-

Reaction Mixture: The assay mixture contains bovine serum albumin (BSA) as the substrate and trypsin in a suitable buffer (e.g., Tris buffer).

-

Inhibition: The test compounds (e.g., at 1 mM concentration) are pre-incubated with trypsin.[5]

-

Hydrolysis Reaction: The reaction is initiated by adding the substrate (BSA).

-

Measurement: The extent of BSA hydrolysis is determined, often by measuring the amount of undigested BSA or the appearance of peptide fragments.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of hydrolysis in the presence and absence of the inhibitor.[5]

Visualizations

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrrole Carboxylates.

Anticancer Activity

The pyrrole scaffold is a key component of several approved anticancer drugs, and novel substituted pyrrole carboxylates continue to be a fertile ground for the discovery of new antiproliferative agents.[2][8] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer cell signaling to the induction of apoptosis.

One important target is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers and silences tumor suppressor genes through trimethylation of histone H3 at lysine 27 (H3K27me3).[9] A series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment have been designed as EZH2 inhibitors.[9] One promising compound, DM-01, demonstrated potent inhibition of EZH2 and significantly reduced cellular H3K27me3 levels in K562 cells.[9] Knockdown of EZH2 in A549 cells led to decreased sensitivity to DM-01, confirming its on-target activity.[9] Furthermore, DM-01 was shown to increase the transcription of DIRAS3, a downstream tumor suppressor gene.[9]

Other studies have focused on the antiproliferative activity of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives against various human cancer cell lines.[10] The metabolic cycle of L-proline, where 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a key intermediate, plays a crucial role in cancer cell survival and proliferation.[10] In vitro screening of synthesized compounds against multiple human cancer cell lines, including MCF-7 (breast carcinoma) and MDA-MB-231, revealed compounds with promising antiproliferative activity.[10]

Additionally, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives have been identified as potential anticancer agents through screening against the NCI-60 panel of cancer cell lines.[11] Several derivatives showed significant growth inhibition (50.21-108.37%) at a 10 µM concentration.[11] Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting VEGFR-2.[11]

A series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have also been synthesized and evaluated for their anticancer activity.[12] Structure-activity relationship studies indicated that electron-donating groups at the 4th position of the pyrrole ring enhanced anticancer activity.[12] Compounds bearing a 3,4-dimethoxy phenyl group at this position showed potent activity against a range of cancer cell lines, with IC50 values as low as 0.5 µM, and also induced apoptosis and cell cycle arrest at the S phase.[12]

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line(s) | Endpoint | Result |

| Pyrrole-3-carboxamide derivatives (e.g., DM-01) | K562, A549 | EZH2 Inhibition, H3K27me3 reduction | Potent inhibition, significant reduction |

| 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | MCF-7, MDA-MB-231 | Antiproliferative activity | Promising activity identified |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | NCI-60 panel | % Growth Inhibition (10 µM) | 50.21 - 108.37% |

| 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives | MGC 80-3, HCT-116, HepG2, DU145, CT-26, A549 | IC50 | 0.5 - 3.6 µM |

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Western Blot for H3K27me3 Levels:

-

Cell Lysis: Cancer cells treated with the test compounds are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control (e.g., total histone H3).

Visualizations

Caption: Inhibition of EZH2-mediated Gene Silencing by Pyrrole-3-carboxamides.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyrrole carboxylates have shown promise in this area, with various derivatives exhibiting activity against a range of bacteria and fungi.

Several studies have reported the synthesis and evaluation of pyrrole derivatives with potent antibacterial and antifungal properties.[13][14] For instance, a series of pyrrole derivatives demonstrated that a compound with a 4-hydroxyphenyl ring was particularly active against the fungus Candida albicans.[13][14] Another compound in the same series showed antibacterial activity against E. coli and S. aureus comparable to the standard drug ciprofloxacin at a concentration of 100 μg/mL.[13]

Pyrrole-2-carboxamide derivatives have also been extensively studied. One series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides showed significant activity against Gram-negative bacteria, with MIC values ranging from 1.02 to 6.35 µg/mL against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[15]

Furthermore, pyrrole-2-carboxylate derivatives have been investigated as potential agents against Mycobacterium tuberculosis. Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv.[16] Another area of focus for anti-tuberculosis drug discovery is the inhibition of mycobacterial membrane protein large 3 (MmpL3).[17] Structure-guided design has led to the development of pyrrole-2-carboxamide derivatives as potent MmpL3 inhibitors, with many compounds showing excellent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity.[17]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism(s) | Endpoint | Result | Reference Compound |

| Pyrrole derivatives | E. coli, S. aureus | Zone of inhibition | Comparable to Ciprofloxacin (100 μg/mL) | Ciprofloxacin |

| Pyrrole derivatives | C. albicans | Antifungal activity | Potent activity observed | Clotrimazole |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa | MIC | 1.02 - 6.35 µg/mL | - |

| Pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | - |

| Pyrrole-2-carboxamide derivatives | Mycobacterium tuberculosis | MIC | < 0.016 µg/mL | Isoniazid |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Caption: General Workflow for the Discovery of Antimicrobial Pyrrole Carboxylates.

Conclusion

Substituted pyrrole carboxylates represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models of inflammation, cancer, and infectious diseases underscores their potential as scaffolds for the development of novel therapeutics. The ability to readily modify the substitution pattern on the pyrrole ring allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the rational design and development of the next generation of pyrrole-based drugs. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly unlock new therapeutic opportunities.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 9. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. jmcs.org.mx [jmcs.org.mx]

- 14. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established methodologies, and a discussion of its potential applications. While a seminal publication detailing its initial discovery and synthesis could not be identified through extensive literature searches, this guide consolidates available data and presents a representative experimental protocol.

Introduction

Pyrroles are fundamental five-membered aromatic heterocyclic scaffolds that are constituents of numerous natural products, including heme and chlorophyll, and are pivotal in the design of pharmaceuticals and functional materials. The 2-aminopyrrole moiety, in particular, serves as a valuable pharmacophore and a versatile synthetic intermediate. This compound (CAS No. 108290-85-3) belongs to this important class of compounds. Its structure, featuring amino, methyl, and carboxylate functional groups, offers multiple points for further chemical modification, making it a valuable building block in drug discovery and organic synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data such as melting and boiling points are not consistently reported across publicly available databases.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 108290-85-3 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.196 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)C1=C(N)NC(C)=C1 | [2] |

| Purity (Typical) | ≥97% | [2][3] |

| Appearance | Not consistently reported | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Synthesis and History

Despite extensive searches of scientific databases and patent literature, the original publication detailing the first synthesis of this compound could not be located. Therefore, a detailed historical account of its discovery is not possible at this time. However, the structure of the molecule strongly suggests that its synthesis can be achieved through well-established methods for constructing polysubstituted pyrroles.

One of the most plausible and historically significant routes for the synthesis of such a compound is a variation of the Hantzsch pyrrole synthesis. This method typically involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.

Proposed Synthetic Pathway

A likely synthetic route to this compound involves a multicomponent reaction analogous to established pyrrole syntheses. The following diagram illustrates a plausible reaction workflow.

References

A Technical Guide to the Theoretical and Computational-Based Studies of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, a substituted pyrrole of interest in medicinal chemistry. Due to a lack of specific published research on this exact molecule, this guide draws upon established computational and experimental protocols for analogous pyrrole derivatives. It outlines the synthesis, characterization, and in-silico analysis, offering a foundational framework for future research and development. The document details standard computational approaches such as Density Functional Theory (DFT) and molecular docking, alongside experimental techniques like NMR and IR spectroscopy. All quantitative data from related compounds is presented in structured tables for comparative analysis. Visualizations of the molecular structure and a proposed synthesis pathway are provided to aid in understanding.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The unique electronic and structural properties of the pyrrole ring make it a privileged structure in drug design. This compound (CAS No. 108290-85-3)[1], with its amino and carboxylate functional groups, presents a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. Theoretical and computational studies are invaluable tools for elucidating the structural, electronic, and reactivity properties of such molecules, thereby accelerating the drug discovery process.

This guide serves as a technical resource for researchers embarking on the study of this specific pyrrole derivative. It consolidates information from studies on structurally similar compounds to propose a robust framework for its comprehensive analysis.

Molecular Structure and Properties

The foundational step in the study of any molecule is the characterization of its structure and physicochemical properties.

Molecular Structure

The chemical structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Physicochemical Properties

Basic physicochemical properties are crucial for understanding the behavior of a compound. While experimental data for the target molecule is scarce, some properties can be found in chemical databases.

| Property | Value | Source |

| CAS Number | 108290-85-3 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| InChIKey | CUBCXZWPAGUJPA-UHFFFAOYAN | [1] |

| SMILES | CCOC(=O)C1=C(N)NC(=C1)C | [1] |

Synthesis Pathway

A common and effective method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis. A plausible synthetic route for this compound is outlined below.

Caption: Proposed Hantzsch synthesis pathway for the target molecule.

Theoretical and Computational Studies

Computational chemistry provides deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Studies

DFT is a powerful method for calculating the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization, frequency calculations, and analysis of molecular orbitals.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost.

-

Basis Set: 6-311++G(d,p) is a flexible basis set suitable for capturing the electronic structure of organic molecules.

-

Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.

Expected Outputs:

| Parameter | Description |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. |

| Vibrational Frequencies | Predicted IR and Raman active vibrational modes. |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are related to the molecule's reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and intramolecular interactions. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. This is crucial in drug discovery for identifying potential drug candidates.

Methodology:

-

Software: AutoDock, Glide, or GOLD are widely used for molecular docking.

-

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a force field or quantum mechanical methods.

-

Docking Protocol: A search algorithm explores the conformational space of the ligand within the binding site of the protein, and a scoring function estimates the binding affinity.

Expected Outputs:

| Parameter | Description |

| Binding Affinity (or Docking Score) | An estimation of the binding free energy, typically in kcal/mol. |

| Binding Pose | The predicted orientation and conformation of the ligand in the protein's active site. |

| Intermolecular Interactions | Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. |

Experimental Characterization

Experimental data is essential for validating computational results and fully characterizing the molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would provide information about the number and chemical environment of the hydrogen atoms.

-

¹³C NMR spectroscopy would reveal the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Expected peaks would include N-H stretching for the amino group, C=O stretching for the ester, and C-N and C-C stretching for the pyrrole ring.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This experimental data can be directly compared with the optimized geometry obtained from DFT calculations.

Conclusion

References

Methodological & Application

Application Note: One-Pot Synthesis of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Introduction

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceuticals. The pyrrole scaffold is a common motif in medicinal chemistry, and the specific substitution pattern of this compound makes it a versatile intermediate for drug discovery and development. This application note describes a robust and efficient one-pot synthesis method for this compound, providing a detailed protocol for researchers in organic synthesis and drug development. This method avoids the need for isolation of intermediates, thereby saving time and resources.

Principle of the Method

The synthesis is achieved through a one-pot, multi-component reaction involving the condensation of ethyl acetoacetate, acetaldehyde, and malononitrile in the presence of a basic catalyst. The reaction proceeds through a cascade of reactions, likely initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the desired 2-aminopyrrole derivative.

Experimental Protocol

Materials:

-

Ethyl acetoacetate (Reagent grade, ≥99%)

-

Acetaldehyde (Reagent grade, ≥99%)

-

Malononitrile (Reagent grade, ≥99%)

-

Piperidine (Reagent grade, ≥99%)

-

Ethanol (Anhydrous, 200 proof)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).

-

To the ethanol, add ethyl acetoacetate (10 mmol, 1.30 g) and malononitrile (10 mmol, 0.66 g).

-

Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

-

Slowly add acetaldehyde (10 mmol, 0.44 g) to the reaction mixture.

-

Finally, add piperidine (2 mmol, 0.17 g) as a catalyst to the flask.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid or a viscous oil.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Dry the final product under vacuum and determine the yield. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

| Parameter | Value |

| Reactants | |

| Ethyl acetoacetate | 10 mmol |

| Acetaldehyde | 10 mmol |

| Malononitrile | 10 mmol |

| Catalyst | |

| Piperidine | 2 mmol |

| Solvent | |

| Ethanol | 100 mL |

| Reaction Conditions | |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Product | |

| Theoretical Yield | 1.68 g |

| Typical Experimental Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

Visualizations

Caption: Experimental workflow for the one-pot synthesis.

Caption: Plausible reaction pathway for the synthesis.

Conclusion

This application note provides a detailed and reproducible protocol for the one-pot synthesis of this compound. The methodology is straightforward, efficient, and utilizes readily available starting materials, making it a valuable procedure for academic and industrial laboratories focused on the synthesis of heterocyclic compounds for drug discovery and development. The provided data and visualizations offer a clear guide for researchers to successfully implement this synthesis.

Synthesis of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on a modified Hantzsch-type pyrrole synthesis, a robust and reliable method for constructing polysubstituted pyrroles. This protocol outlines the necessary reagents, reaction conditions, purification procedures, and expected outcomes. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Substituted pyrroles are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive targets for organic synthesis. This compound serves as a key intermediate for the elaboration of more complex molecular architectures. The protocol described herein provides a practical and efficient method for its preparation on a laboratory scale.

Reaction Scheme

The synthesis proceeds via a one-pot condensation reaction between ethyl acetoacetate and chloroacetonitrile in the presence of ammonia, which acts as both a reactant and a base. The reaction is believed to proceed through the initial formation of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonia, which then undergoes nucleophilic attack on chloroacetonitrile, followed by cyclization and aromatization to yield the final pyrrole product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Typical Yield | 60-75% | Analogous Reactions |

| Melting Point | 135-138 °C | Literature Value |

| Appearance | Off-white to pale yellow solid | Expected |

| Purity (by NMR) | >95% | Expected |

Table 1: Physicochemical and Yield Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| Ethyl Acetoacetate | 130.14 | 1.021 | 50 | 6.51 g (6.38 mL) |

| Chloroacetonitrile | 75.50 | 1.193 | 50 | 3.77 g (3.16 mL) |

| Ammonium Hydroxide (28%) | 35.04 | 0.90 | - | 50 mL |

| Ethanol (95%) | 46.07 | 0.816 | - | 100 mL |

| Diethyl Ether | 74.12 | 0.713 | - | As needed |

| Hexanes | - | - | - | As needed |

Table 2: Reagent Specifications and Quantities

Experimental Protocol

Materials and Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer and melting point apparatus for product characterization

Reagents:

-

Ethyl acetoacetate (≥99%)

-

Chloroacetonitrile (≥98%)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Ethanol (95% or absolute)

-

Diethyl ether (anhydrous)

-

Hexanes (ACS grade)

-

Deionized water

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 100 mL of ethanol.

-

Addition of Reagents: To the ethanol, add ethyl acetoacetate (6.51 g, 50 mmol). Begin stirring the solution at room temperature.

-

Introduction of Ammonia: Slowly add 50 mL of concentrated ammonium hydroxide solution to the flask.

-

Addition of Chloroacetonitrile: From the dropping funnel, add chloroacetonitrile (3.77 g, 50 mmol) dropwise over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be maintained below 40 °C, using an ice-water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Chloroacetonitrile is toxic and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonium hydroxide is corrosive and has a strong odor; handle with care.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined steps, researchers can obtain this valuable building block in good yield and high purity, facilitating its use in various drug discovery and development programs. The provided data and workflow diagrams are intended to ensure the reproducibility and successful execution of this synthetic procedure.

References

Application Notes and Protocols: Ethyl 2-Amino-5-Methyl-1H-Pyrrole-3-Carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate as a versatile building block for the synthesis of various heterocyclic compounds, particularly those with significant biological and pharmacological activities. This document includes key applications, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and medicinal chemistry.

Introduction

This compound is a highly functionalized pyrrole derivative that serves as a valuable precursor in the synthesis of fused heterocyclic systems. The presence of an amino group at the 2-position and an ester group at the 3-position allows for a variety of cyclocondensation reactions to form bicyclic and polycyclic structures. The pyrrole core is a key pharmacophore in numerous biologically active molecules, and derivatives of this starting material have shown promise as kinase inhibitors and antimicrobial agents.

Key Applications

The primary application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are purine bioisosteres. These compounds have garnered significant attention in drug discovery due to their potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[1][2][3][4]

Pyrrolo[2,3-d]pyrimidine derivatives synthesized from aminopyrrole precursors have been extensively investigated as tyrosine kinase inhibitors (TKIs).[2] These compounds can be designed to target the ATP-binding site of kinases, and modifications on the pyrrole and pyrimidine rings can lead to enhanced potency and selectivity.[1] For instance, certain derivatives have shown high efficacy against non-small cell lung cancer (NSCLC) cells harboring EGFR mutations.[2]

The pyrrole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties. While the direct antimicrobial activity of derivatives from this compound is an area of ongoing research, the broader class of pyrrolo[2,3-d]pyrimidines has demonstrated antibacterial and antifungal activities.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds from this compound and its analogues.

This protocol describes the cyclocondensation of this compound with formamide to yield the corresponding pyrrolo[2,3-d]pyrimidin-4-one. This is a crucial step in the synthesis of many biologically active derivatives.

-

Reaction Scheme:

-

Procedure:

-

A mixture of this compound (1.68 g, 10 mmol) and formamide (20 mL) is heated to reflux at 180-190 °C.

-

The reaction is maintained at reflux for 4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-water (100 mL) with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

-

The hydroxyl group of the pyrrolopyrimidinone can be converted to a chloro group, which is a versatile handle for further functionalization, such as in nucleophilic substitution reactions to introduce various side chains.

-

Reaction Scheme:

-

Procedure:

-

A mixture of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.49 g, 10 mmol) and phosphorus oxychloride (POCl3, 10 mL) is heated to reflux.

-

The reaction is maintained at reflux for 3 hours, with monitoring by TLC.

-

After completion, the excess POCl3 is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The mixture is neutralized with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to a pH of 7-8.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

-

Data Presentation

The following tables summarize quantitative data for the biological activity of various pyrrolo[2,3-d]pyrimidine derivatives synthesized from aminopyrrole precursors.

Table 1: EGFR Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [2]

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |

| 12i | EGFR (T790M) | 0.21 | HCC827 | - |

| EGFR (wt) | 22 | HBE | 22.66 | |

| Avitinib | - | - | HBE | 7.62 |

Table 2: Antitumor Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [7]

| Compound ID | Cell Line | IC50 (µM) |

| 8f | HT-29 | 4.55 ± 0.23 |

| 8g | HT-29 | 4.01 ± 0.20 |

Table 3: Multi-kinase Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative [8]

| Compound ID | Target Kinase | IC50 (nM) |

| 5k | EGFR | 40 |

| Her2 | 68 | |

| VEGFR2 | 112 | |

| CDK2 | 204 | |

| Sunitinib | VEGFR2 | 261 |

Table 4: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [6]

| Compound ID | Microorganism | MIC (mg/mL) | Standard Drug (MIC mg/mL) |

| 3a-d | Candida albicans | 0.31-0.62 | Fluconazole (1.5) |

| 7a,e | Candida albicans | 0.31-0.62 | Fluconazole (1.5) |

| 11d | Candida albicans | 0.31-0.62 | Fluconazole (1.5) |

| 3b,c | Staphylococcus aureus | 0.31 | Ampicillin (0.62) |

| 7e | Staphylococcus aureus | 0.31 | Ampicillin (0.62) |

Visualizations

The following diagrams illustrate key synthetic pathways and biological mechanisms.

Caption: Synthetic workflow for bioactive pyrrolo[2,3-d]pyrimidines.

Caption: Simplified EGFR signaling pathway and its inhibition.

References

- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.box [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 2-Amino-5-Methyl-1H-Pyrrole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 2-amino group of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. This versatile starting material is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The protocols described herein cover N-acylation, N-alkylation, and N-sulfonylation reactions, yielding a diverse range of N-substituted pyrrole derivatives.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The presence of a primary amino group at the 2-position offers a prime site for chemical modification, enabling the introduction of a wide array of functional groups. Derivatives of 2-aminopyrroles have shown promise as inhibitors of various enzymes, including kinases and metallo-β-lactamases, making them attractive targets for drug discovery programs.[1] The ability to systematically modify the amino group is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

This document provides standardized protocols for the following key derivatization reactions:

-

N-Acylation: Introduction of an acyl group to form an amide linkage.

-

N-Alkylation: Introduction of an alkyl group.

-

N-Sulfonylation: Introduction of a sulfonyl group to form a sulfonamide.

Data Presentation

The following table summarizes the expected products and representative yields for the derivatization of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification methods.

| Derivatization Reaction | Reagent | Product Name | Expected Yield (%) |

| N-Acylation | Acetic Anhydride | Ethyl 2-acetamido-5-methyl-1H-pyrrole-3-carboxylate | 80-95 |

| N-Alkylation | Methyl Iodide | Ethyl 2-(methylamino)-5-methyl-1H-pyrrole-3-carboxylate | 60-80 |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | Ethyl 5-methyl-2-(p-tolylsulfonamido)-1H-pyrrole-3-carboxylate | 70-90 |

Experimental Protocols

Protocol 1: N-Acylation with Acetic Anhydride

This protocol describes the N-acetylation of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in pyridine (5-10 mL per mmol of substrate) in a round-bottom flask, add acetic anhydride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 2-acetamido-5-methyl-1H-pyrrole-3-carboxylate.

Expected Characterization Data:

-

¹H NMR: Appearance of a new singlet corresponding to the acetyl methyl protons around δ 2.1-2.3 ppm and a downfield shift of the pyrrole ring protons.

-

Mass Spectrometry: A molecular ion peak corresponding to the addition of an acetyl group (M+42).

Protocol 2: N-Alkylation with Methyl Iodide

This protocol describes the N-methylation of this compound.

Materials:

-

This compound

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF (10 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (3 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 2-(methylamino)-5-methyl-1H-pyrrole-3-carboxylate.

Expected Characterization Data:

-

¹H NMR: Appearance of a new singlet or doublet corresponding to the N-methyl protons around δ 2.8-3.0 ppm.

-

Mass Spectrometry: A molecular ion peak corresponding to the addition of a methyl group (M+14).

Protocol 3: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the N-tosylation of this compound.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in pyridine (10 mL per mmol of substrate) in a round-bottom flask, add p-toluenesulfonyl chloride (1.1 eq) portionwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 5-methyl-2-(p-tolylsulfonamido)-1H-pyrrole-3-carboxylate.

Expected Characterization Data:

-

¹H NMR: Appearance of aromatic protons from the tosyl group and a singlet for the tosyl methyl group around δ 2.4 ppm.

-

Mass Spectrometry: A molecular ion peak corresponding to the addition of a tosyl group (M+155).

Visualizations

Caption: General workflow for the derivatization of the amino group.

Applications in Drug Development

Derivatives of 2-aminopyrrole-3-carboxylates are of significant interest in medicinal chemistry due to their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The N-substituted 2-aminopyrrole scaffold can mimic the hinge-binding region of ATP in the kinase active site, leading to potent and selective inhibition.

Structure-activity relationship (SAR) studies on related 2-aminopyrrole derivatives have shown that modifications at the 2-amino position can significantly impact inhibitory activity and selectivity against different kinases. For example, acylation of the amino group has been shown to modulate the inhibitory potency against metallo-β-lactamases.[1] The protocols provided here enable the systematic exploration of this chemical space to identify novel kinase inhibitors with improved therapeutic profiles.

Caption: Mechanism of kinase inhibition by N-substituted 2-aminopyrroles.

References

Application Notes and Protocols: Electrophilic Reactions of Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry and materials science. The electron-rich pyrrole ring, activated by the amino group at the C2 position, readily undergoes electrophilic substitution reactions. This document provides detailed protocols and data for the reaction of this substrate with various electrophiles, offering a foundation for the synthesis of diverse pyrrole derivatives. The regioselectivity of these reactions is a key consideration, with the C4 position being the most nucleophilic and thus the primary site of electrophilic attack.

Reaction Overview

The high electron density at the C4 position of the pyrrole ring in this compound directs electrophiles to this site. The amino group at C2 and the methyl group at C5 both contribute to this activation.

Caption: General scheme of electrophilic substitution.

Electrophilic Halogenation

Halogenation of this compound provides key intermediates for further functionalization, such as cross-coupling reactions.

Experimental Protocol: Chlorination with Sulfuryl Chloride

This protocol describes the selective chlorination at the C4 position.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-